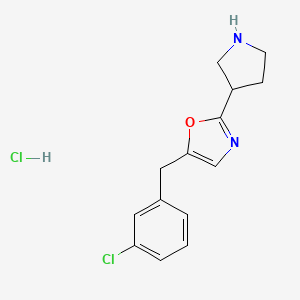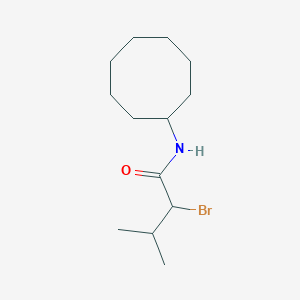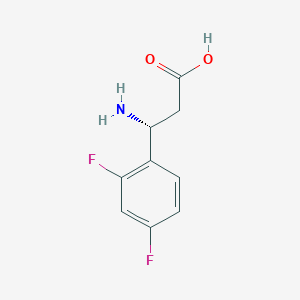![molecular formula C12H12ClNO3S2 B12315654 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315654.png)
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves a multi-step process. One common method includes the use of manganese (III) mediated oxidative free radical cyclization . This approach is advantageous due to its efficiency in constructing the spiro [4,4]nonane system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese (III).
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese (III) acetate in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups.
科学的研究の応用
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials and compounds with specific properties.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as anticancer activity .
類似化合物との比較
Similar Compounds
Bicyclo [3.3.1]nonanes: These compounds share a similar spiro structure and have been studied for their biological activities.
Spiro [4.4]nonane derivatives: These compounds are structurally related and have similar chemical properties.
Uniqueness
4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is unique due to its specific combination of a chlorophenyl group and a spiro [4.4]nonane system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H12ClNO3S2 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C12H12ClNO3S2/c13-9-1-3-10(4-2-9)14-11(15)7-18-12(14)5-6-19(16,17)8-12/h1-4H,5-8H2 |
InChIキー |
UTQFUMQFYGCSOR-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)

![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)

![Methyl 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12315645.png)

![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
